Ethyl deca-2,9-dienoate
Description
Overview of Decadienoate Esters in Natural Product Chemistry
Decadienoate esters are a class of organic compounds that are found in various natural sources. They are often responsible for the characteristic aromas of many fruits. For instance, ethyl decadienoate is naturally present in apples, Bartlett pears, Concord grapes, beer, pear brandy, and quince. wikipedia.orgperfumerflavorist.com These esters are significant in food science and perfumery due to their intense and desirable fruity scents. wikipedia.orgperfumerflavorist.com The study of these esters is a key aspect of natural product chemistry, focusing on their isolation, characterization, and synthesis.
Significance of Ethyl (2E,4Z)-Deca-2,4-dienoate as a Specific Compound of Interest
The significance of Ethyl (2E,4Z)-deca-2,4-dienoate, commonly referred to as pear ester, stems from its potent sensory properties. wikipedia.orgperfumerflavorist.com It is a key character impact compound responsible for the aroma of Williams pears. chemicalbook.comchimia.ch Its distinct fruity and pear-like scent makes it a valuable ingredient in the flavor and fragrance industries. wikipedia.orgperfumerflavorist.comthegoodscentscompany.com In the United States, it is listed as generally recognized as safe (GRAS) for use as a food additive. wikipedia.org
Beyond its use in food and perfumes, Ethyl (2E,4Z)-deca-2,4-dienoate is also recognized for its role as a kairomone, a chemical substance emitted by one organism that mediates interspecific interactions in a way that benefits an individual of another species which receives it. chemicalbook.comnih.gov It is a known kairomonal attractant for both male and female codling moths (Cydia pomonella), a significant pest of pome fruits. ebi.ac.ukresearchgate.net
Scope and Research Objectives in Contemporary Chemical Sciences
Current research on Ethyl (2E,4Z)-deca-2,4-dienoate is multifaceted. A primary objective is the development of efficient and sustainable methods for its synthesis. Chemical synthesis routes have been established, for example, starting from (Z)-1-heptenyl bromide. chemicalbook.com Additionally, biotechnological processes for its preparation are being explored. chemicalbook.com One such method involves the enzymatic transesterification of other (2E,4Z)-deca-2,4-dienoate esters, often sourced from Stillingia oil, using lipase (B570770) from Candida antarctica in the presence of ethanol (B145695). perfumerflavorist.comchimia.chresearchgate.netgoogle.com
Another significant area of research focuses on its application in pest management. Studies have investigated its effectiveness as a lure for trapping the codling moth. ebi.ac.ukresearchgate.net Research has shown that combining the pear ester with acetic acid can enhance the capture of both male and female codling moths. ebi.ac.uk Further investigations aim to optimize its use in monitoring and controlling this agricultural pest. researchgate.net
Data Tables
Table 1: Chemical and Physical Properties of Ethyl (2E,4Z)-deca-2,4-dienoate
| Property | Value |
|---|---|
| Chemical Formula | C12H20O2 |
| Molar Mass | 196.290 g·mol−1 |
| Appearance | Colorless liquid |
| Boiling Point | 70–72 °C at 0.05 mmHg |
| Density | 0.905 g/mL at 25 °C |
| Refractive Index | n20/D 1.486 |
| Solubility in Water | 8.588 mg/L (estimated) |
| FEMA Number | 3148 |
Source: wikipedia.orgsigmaaldrich.com
Table 2: Natural Occurrence of Ethyl (2E,4Z)-deca-2,4-dienoate
| Natural Source |
|---|
| Apples |
| Bartlett Pears |
| Concord Grapes |
| Beer |
| Pear Brandy |
| Quince |
Source: chemicalbook.comnih.govwikipedia.orgperfumerflavorist.com
Structure
3D Structure
Properties
CAS No. |
78426-45-6 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
ethyl deca-2,9-dienoate |
InChI |
InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h3,10-11H,1,4-9H2,2H3 |
InChI Key |
CMGQEAWDIASMJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCCCCCC=C |
Origin of Product |
United States |
Nomenclature and Stereoisomeric Considerations of Ethyl Deca 2,4 Dienoate
Preferred IUPAC and Common Academic Nomenclatures of Ethyl (2E,4Z)-Deca-2,4-dienoate
The systematic name for the most common isomer of ethyl deca-2,4-dienoate, according to the International Union of Pure and Applied Chemistry (IUPAC), is ethyl (2E,4Z)-deca-2,4-dienoate. nih.govwikipedia.orgeuropa.eu This nomenclature precisely describes the molecular structure, indicating an ethyl ester of a ten-carbon chain (deca) with two double bonds (dienoate) at the second and fourth positions. The prefixes (2E,4Z) specify the stereochemistry around these double bonds.
In academic and commercial contexts, this compound is often referred to by several common names, including:
Pear ester wikipedia.org
Ethyl (2E,4Z)-decadienoate nih.gov
Ethyl trans-2,cis-4-decadienoate nih.govsigmaaldrich.com
The following table provides a summary of the nomenclature for the (2E,4Z) isomer.
| Nomenclature Type | Name |
| Preferred IUPAC Name | ethyl (2E,4Z)-deca-2,4-dienoate nih.govwikipedia.orgeuropa.eu |
| Common Academic Name | Ethyl (2E,4Z)-decadienoate nih.gov |
| Common Name | Pear ester wikipedia.org |
| Synonym | Ethyl trans-2,cis-4-decadienoate nih.govsigmaaldrich.com |
Analysis of Geometrical Isomerism
The two double bonds in ethyl deca-2,4-dienoate give rise to four possible geometric isomers: (2E,4Z), (2E,4E), (2Z,4E), and (2Z,4Z). The specific arrangement of substituents around these double bonds significantly influences the compound's physical and sensory properties.
The (2E,4Z)-isomer is the most well-known and is naturally occurring in fruits like apples and Bartlett pears. wikipedia.org Synthetic preparations of pear ester aim for high isomeric purity of the (2E,4Z) form. One synthetic route involves the reaction of a 1-heptenyl lithium cuprate (B13416276) complex with ethyl propiolate, which typically yields a product containing at least 92% of the (2E,4Z)-isomer. perfumerflavorist.com Commercial products often have a purity of ≥95%. sigmaaldrich.comsigmaaldrich.com Achieving high isomeric purity, often 98% or greater, is possible through advanced synthetic methods like palladium-catalyzed cross-coupling reactions. pnas.org The purity is critical as even small amounts of other isomers can alter the desired aroma profile.
While the (2E,4Z) isomer is the most prominent, the other stereoisomers also have distinct characteristics. The (2E,4E)-isomer, for instance, has been noted for its contribution to pear notes in some fragrances. perfumerflavorist.com
The synthesis of all four stereoisomers with high purity (≥98%) has been achieved, allowing for detailed comparative studies. pnas.org Methods like Negishi and Suzuki coupling, as well as Horner-Wadsworth-Emmons and Still-Gennari olefinations, have been employed to selectively synthesize each isomer. pnas.org These studies are crucial for understanding how the geometry of the double bonds affects the molecule's biological activity and sensory perception. For example, research on related pheromones has shown that different geometric isomers can elicit different responses in insects. researchgate.netresearchgate.net
The table below summarizes the four geometric isomers of ethyl deca-2,4-dienoate.
| Isomer | IUPAC Name | Key Synthetic Methods | Achieved Purity |
| (2E,4Z) | ethyl (2E,4Z)-deca-2,4-dienoate | Palladium-catalyzed cross-coupling, Wittig-type olefinations pnas.orgresearchgate.net | ≥98% pnas.org |
| (2E,4E) | ethyl (2E,4E)-deca-2,4-dienoate nih.gov | Palladium-catalyzed alkenylation, Heck alkenylation pnas.orgnih.gov | ≥98% pnas.org |
| (2Z,4E) | ethyl (2Z,4E)-deca-2,4-dienoate | Suzuki coupling with specific bases (CsF or nBu4NF) pnas.org | ≥98% pnas.org |
| (2Z,4Z) | ethyl (2Z,4Z)-deca-2,4-dienoate | Negishi coupling pnas.org | ≥98% pnas.org |
Advanced Spectroscopic Approaches for Isomeric Structural Elucidation
Distinguishing between the geometric isomers of ethyl deca-2,4-dienoate requires sophisticated spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable tools for this purpose. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is used to determine the coupling constants between the vinyl protons. The magnitude of these constants helps to assign the E (trans) or Z (cis) configuration of the double bonds.
¹³C NMR spectroscopy provides information about the chemical environment of each carbon atom, which differs for each isomer. researchgate.net
Mass Spectrometry (MS):
Gas chromatography-mass spectrometry (GC-MS) is used to separate the isomers and determine their mass-to-charge ratio, confirming their molecular weight. The fragmentation patterns observed in the mass spectrum can also provide clues about the isomeric structure. foodb.ca
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC can be used to separate the different isomers. sielc.comsielc.com This technique is also valuable for assessing the purity of a sample and for isolating specific isomers for further analysis. sielc.com For applications requiring mass spectrometry detection, the mobile phase can be adapted to be MS-compatible. sielc.comsielc.com
The combination of these techniques allows for the unambiguous identification and quantification of each stereoisomer, which is essential for both research and quality control in the flavor and fragrance industry.
Natural Occurrence and Biosynthetic Pathways of Ethyl Deca 2,4 Dienoate
Distribution in Botanical and Fermented Matrices
The distribution of ethyl deca-2,4-dienoate is well-documented across several botanical families and is also a known product of fermentation processes.
Ethyl deca-2,4-dienoate is most famously identified as the character-impact compound in Williams (Bartlett) pears, where it is largely responsible for the fruit's typical aroma. chemicalbook.com Its natural occurrence extends to other pome fruits, including apples and quince. wikipedia.orgchemicalbook.comthegoodscentscompany.com The concentration of this ester is a critical determinant of the fruit's aromatic quality. In a study on Nanguo pears, ethyl (2E,4Z)-deca-2,4-dienoate was a significant volatile compound identified during storage. mdpi.com
Table 1: Natural Occurrence of Ethyl (2E,4Z)-deca-2,4-dienoate in Pome Fruits
| Fruit Species | Common Name | Reference |
| Pyrus communis | Bartlett Pear | wikipedia.orgchemicalbook.comthegoodscentscompany.com |
| Malus domestica | Apple | wikipedia.orgchemicalbook.comthegoodscentscompany.com |
| Cydonia oblonga | Quince | wikipedia.orgchemicalbook.comthegoodscentscompany.com |
| Pyrus ussuriensis | Nanguo Pear | mdpi.com |
The compound is also found in various grape species, such as Vitis labrusca (Concord grapes). wikipedia.org Consequently, it is present in fermented beverages. It has been reported as a volatile component in beer and, notably, in pear brandies, where it contributes to the characteristic aroma of the spirit. wikipedia.orgthegoodscentscompany.comresearchgate.net Research on traditional homemade fruit brandies has confirmed the presence of ethyl 2,4-decadienoate as a specific and identifying compound in pear brandies. researchgate.net Its formation in wine has also been studied, with analyses showing its presence in pear-kiwifruit wine after fermentation. nih.gov
Enzymatic and Metabolic Pathways of Formation
The biosynthesis of ethyl deca-2,4-dienoate involves specific precursor molecules and enzymatic reactions. Biotechnological production methods often seek to replicate these natural pathways.
Ethyl (2E,4Z)-deca-2,4-dienoate is a fatty acid ester, and its biosynthesis is linked to fatty acid metabolism. foodb.cahmdb.ca The pathway involves the formal condensation of the carboxyl group of (2E,4Z)-deca-2,4-dienoic acid with the hydroxyl group of ethanol (B145695). chemicalbook.com In plants, the formation of flavor esters is often initiated from fatty acids like linoleic acid and linolenic acid, which are transformed through the lipoxygenase (LOX) pathway into various aldehydes and alcohols that serve as precursors to esters. mdpi.com For instance, the synthesis of (2E,4E)-ethyl deca-2,4-dienoate, a related isomer, can start from octanal.
Biotechnological processes have been developed for the synthesis of ethyl deca-2,4-dienoate. chemicalbook.com Lipases are crucial enzymes in esterification reactions. Research has shown that lipase (B570770) B from the yeast Candida antarctica (CALB), often in an immobilized form such as Novozym 435, is particularly effective. researchgate.netchimia.ch One method involves the transesterification of Stillingia oil, which contains the necessary fatty acid precursors, with ethanol in the presence of CALB. researchgate.netchimia.ch This enzymatic process can achieve a high efficiency of biotransformation, around 95%. chimia.ch While many common lipases show low activity towards producing ethyl decadienoate, CALB has proven to be an exception, making it a valuable biocatalyst for producing this natural flavor compound. chimia.ch
Table 2: Enzymatic Synthesis of Ethyl (2E,4Z)-deca-2,4-dienoate using Candida antarctica Lipase
| Enzyme | Source Organism | Process | Substrates | Yield | Reference |
| Lipase B (Novozym 435) | Candida antarctica | Transesterification | Stillingia oil, Ethanol | ~5% (isolated) | chimia.ch |
| Lipase B (SP525 and Novozym 435) | Candida antarctica | Transesterification | Stillingia oil, Ethanol | Good | chimia.ch |
The formation of ethyl deca-2,4-dienoate is part of the broader lipid metabolism pathway in the organisms where it is found. foodb.cahmdb.ca In plants, the final step of ester formation is catalyzed by alcohol acyltransferases (AAT), which facilitate the reaction between an alcohol (like ethanol) and an acyl-CoA derived from a fatty acid. mdpi.com Conversely, carboxylesterases (CXE) can hydrolyze these esters back into their constituent alcohols and acids. mdpi.com Studies on pear fruit storage show that the expression of genes related to these enzymes, along with the availability of precursors from the lipoxygenase pathway, directly influences the accumulation of volatile esters, including ethyl deca-2,4-dienoate. mdpi.com In some microorganisms, related compounds like 2-hydroxypenta-2,4-dienoate are identified as intermediates in the metabolic degradation of other aromatic compounds, highlighting the role of dienoyl esters in microbial metabolic pathways. smolecule.com
Isolation Methodologies from Natural Sources
The isolation of ethyl deca-2,4-dienoate from natural sources involves various extraction and purification techniques designed to separate the volatile compound from the complex matrix of the plant material. The choice of method depends on the source material and the desired purity of the final product.
Traditional methods for extracting aroma compounds include steam distillation and solvent extraction. oregonstate.eduresearchgate.net
Steam Distillation : This is a widely used method for extracting essential oils and aroma concentrates. oregonstate.edunewdirectionsaromatics.com Live steam is passed through the plant material (e.g., pear mash), causing the volatile compounds, including ethyl deca-2,4-dienoate, to vaporize. The resulting vapor is then condensed and collected. oregonstate.edunewdirectionsaromatics.com This method is advantageous for extracting volatile compounds but may not be efficient for those with higher volatility. oregonstate.edu
Solvent Extraction : This technique uses organic solvents to dissolve the aroma compounds from the plant material. newdirectionsaromatics.com Solvents like hexane (B92381) and diethyl ether can be used. orientjchem.org After an extraction period, the solvent, now containing the dissolved compounds, is separated from the plant matter. The solvent is then evaporated to yield a concentrate of the aromatic compounds. newdirectionsaromatics.com Dichloromethane has also been noted as an efficient solvent for isolating volatile compounds from fruits. orientjchem.org
More advanced and biotechnological methods have also been developed for the isolation and production of ethyl deca-2,4-dienoate.
Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) is a modern technique used for the separation and purification of specific compounds. sielc.com A reverse-phase (RP) HPLC method has been described for analyzing and isolating ethyl (2E,4Z)-deca-2,4-dienoate using a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.comsielc.com This liquid chromatography method is scalable and can be used for preparative separation to isolate the compound. sielc.comsielc.com Gas chromatography is also employed, often coupled with mass spectrometry (GC-MS), for the analysis and identification of the isomers of ethyl deca-2,4-dienoate. orgsyn.orgnih.gov
Biotechnological Production and Isolation : A notable method involves the enzymatic transesterification of Stillingia oil, derived from the seeds of Sapium sebiferum. chemicalbook.comresearchgate.net This process uses an immobilized lipase from the yeast Candida antarctica to react the oil with ethanol. researchgate.netchimia.ch This biotransformation produces a mixture of ethyl esters with high efficiency. researchgate.net From this complex mixture, ethyl trans-2,cis-4-decadienoate can be isolated through fractional distillation, yielding a product with high purity and the characteristic pear aroma. chemicalbook.comresearchgate.netchimia.ch
Table 2: Summary of Isolation Methodologies for Ethyl Deca-2,4-dienoate
| Methodology | Principle | Key Steps | Reference(s) |
|---|
| Steam Distillation | Vaporization of volatile compounds using steam. | 1. Steam is injected into the plant material. 2. Volatiles are carried away with the steam. 3. The steam/volatile mixture is condensed and collected. | oregonstate.edunewdirectionsaromatics.com | | Solvent Extraction | Dissolving aroma compounds in a suitable organic solvent. | 1. Plant material is soaked in a solvent (e.g., hexane, diethyl ether). 2. The solvent is separated from the solid material. 3. The solvent is evaporated to obtain the extract. | newdirectionsaromatics.comorientjchem.org | | High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | 1. The extract is injected into the HPLC system. 2. Compounds are separated on a column (e.g., Newcrom R1). 3. The fraction containing ethyl deca-2,4-dienoate is collected. | sielc.comsielc.com | | Biotechnological Transesterification | Enzymatic conversion of a natural oil to ethyl esters. | 1. Stillingia oil is reacted with ethanol in the presence of Candida antarctica lipase. 2. A mixture of ethyl esters is produced. 3. Ethyl deca-2,4-dienoate is purified from the mixture by fractional distillation. | chemicalbook.comresearchgate.netchimia.ch |
Synthetic Methodologies for Ethyl 2e,4z Deca 2,4 Dienoate
Classical Organic Synthesis Routes
Classical methods for synthesizing ethyl (2E,4Z)-deca-2,4-dienoate often involve multi-step sequences starting from readily available precursors.
One established route to ethyl (2E,4Z)-deca-2,4-dienoate involves the use of alkyne-based starting materials. For instance, the synthesis can commence from 1-octyn-3-ol (B1346985). wikipedia.orgorgsyn.org A key step in this process is the Claisen rearrangement of an intermediate derived from the reaction of 1-octyn-3-ol with triethyl orthoacetate, which forms ethyl 3,4-decadienoate. orgsyn.org This allenic ester is then isomerized to the conjugated dienoate. orgsyn.org
Another approach utilizes the reaction of a lithium di-(Z)-1-heptenylcuprate complex with ethyl propiolate. orgsyn.orgchemicalbook.com This method can yield a mixture of ethyl (2E,4Z)- and ethyl (2E,4E)-2,4-decadienoate, with the desired (2E,4Z) isomer being the major product. chemicalbook.com Purification through fractional distillation is then required to isolate the pure compound. chemicalbook.com
A stereoselective synthesis starting from E-pent-2-en-4-yn-1-ol has also been reported. tandfonline.comtandfonline.com This five-step process involves alkylation, oxidation, and finally, a stereoselective reduction of the triple bond to furnish the target molecule. tandfonline.com
Table 1: Classical Synthesis Approaches from Alkynes
| Starting Materials | Key Reactions | Outcome |
| 1-octyn-3-ol, Triethyl orthoacetate | Claisen rearrangement, Isomerization | Ethyl (E,Z)-2,4-decadienoate orgsyn.org |
| (Z)-1-Heptenyl bromide, Ethyl propiolate | Cuprate (B13416276) addition | Mixture of (2E,4Z) and (2E,4E) isomers chemicalbook.com |
| E-Pent-2-en-4-yn-1-ol, Pentylbromide | Alkylation, Oxidation, Lindlar hydrogenation | Ethyl (2E,4Z)-2,4-decadienoate tandfonline.com |
Vinyl-copper reagents, specifically lithium di-(Z)-1-heptenylcuprate, play a crucial role in the synthesis of ethyl (2E,4Z)-deca-2,4-dienoate. This organocuprate is prepared from (Z)-1-heptenyl bromide and reacts with ethyl propiolate in a conjugate addition manner. chemicalbook.com This reaction demonstrates good stereoselectivity, yielding predominantly the (2E,4Z)-isomer.
While the Diels-Alder reaction is a powerful tool for the formation of six-membered rings and can be used to construct complex diene-containing structures, its direct application for the primary synthesis of the acyclic ethyl (2E,4Z)-deca-2,4-dienoate is less common. However, related dienes can participate in Diels-Alder reactions, which is a consideration in synthetic design to avoid unwanted side products. researchgate.net For instance, in some palladium-catalyzed syntheses of conjugated dienes, the initially formed products can undergo subsequent Diels-Alder reactions. researchgate.net
Stereoselective Synthesis Strategies
The demand for high isomeric purity of ethyl (2E,4Z)-deca-2,4-dienoate has driven the development of highly stereoselective synthetic methods.
Palladium-catalyzed cross-coupling reactions are powerful methods for the stereoselective formation of carbon-carbon bonds, including the construction of conjugated dienes.
The Negishi coupling has been successfully employed for the synthesis of all four stereoisomers of ethyl undeca-2,4-dienoate with high isomeric purity (≥98%). nih.govpnas.org This involves the reaction of an organozinc reagent with a vinyl halide. Specifically, the coupling of (E)- and (Z)-1-octenylzirconocene chloride with ethyl (E)- and (Z)-β-bromoacrylates in the presence of a palladium catalyst provides a highly selective route to the desired dienoates. researchgate.net
The Suzuki alkenylation , which couples an organoboron compound with a vinyl halide, has also been investigated. nih.govpnas.org While initial studies using conventional bases resulted in lower stereoselectivity for the (2Z,4E)-isomer, the use of cesium fluoride (B91410) (CsF) or tetrabutylammonium (B224687) fluoride (nBu4NF) as a promoter base has been shown to significantly improve the selectivity to ≥98% for all stereoisomers. nih.govpnas.org
Table 2: Stereoselective Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Key Reagents | Stereoselectivity |
| Negishi Coupling | Organozinc reagent, Vinyl halide, Pd catalyst | ≥98% for all stereoisomers nih.govpnas.org |
| Suzuki Alkenylation | Organoboron compound, Vinyl halide, Pd catalyst, CsF or nBu4NF | ≥98% for all stereoisomers nih.govpnas.org |
Carbonyl olefination reactions are fundamental in organic synthesis for the creation of carbon-carbon double bonds with defined stereochemistry.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for preparing α,β-unsaturated esters. pnas.orglookchem.com It typically favors the formation of the (E)-alkene. While useful for synthesizing (2E,4E)-dienoates, achieving high selectivity for the (2E,4Z) or (2Z,4Z) isomers with the HWE reaction is challenging, often resulting in selectivities of less than 90%. nih.govpnas.org
A tandem approach combining a palladium-catalyzed alkenylation with a Still-Gennari olefination has been developed to synthesize certain trienoic esters with high stereoselectivity (≥98%). nih.govpnas.org This highlights the power of combining different stereoselective methods to achieve complex targets.
Catalytic Isomerization and Rearrangements of β-Allenic Esters
A key synthetic route to Ethyl (2E,4Z)-deca-2,4-dienoate involves the stereocontrolled rearrangement of β-allenic esters. Thermal treatment of these esters using an alumina (B75360) catalyst in an aprotic solvent has been shown to produce (2E,4Z)-dienoic esters with yields ranging from 57-87% and high stereoselectivity of 91-100%. researchgate.net This method is noted for its experimental simplicity and economic viability. The mechanism for this rearrangement is a critical aspect of achieving the desired stereochemistry. researchgate.net
The synthesis of the necessary β-allenic ester precursors can be achieved through the reaction of a copper enolate species with propargyl bromide. researchgate.net For instance, the copper enolate derived from ethyl acetate (B1210297) reacts with propargyl bromide in an SN2′ fashion to yield ethyl 3,4-pentadienoate. researchgate.net This approach can be extended to create higher homologues of β-allenic esters. researchgate.net Upon formation, these β-allenic esters can undergo rapid reconjugation to the desired 2,4-dienoates in excellent yield when treated with sodium ethoxide in ethanol (B145695). researchgate.net
Research has also demonstrated the use of phosphine (B1218219) catalysis in reactions involving allenes. nih.gov Nucleophilic addition of a phosphine to an allenoate, such as ethyl 2,3-butadienoate, leads to the formation of a resonance-stabilized phosphonium (B103445) dienolate intermediate. nih.gov While this has been extensively applied in annulation reactions, the underlying principle of modifying the allene (B1206475) structure is relevant. nih.gov
Biotechnological and Enzymatic Production
The demand for natural flavor compounds has driven the development of biotechnological methods for producing Ethyl (2E,4Z)-deca-2,4-dienoate, often referred to as pear ester. wikipedia.org
Biotransformation Processes for Ester Generation
The process begins with a natural triglyceride source, Stillingia oil, which contains the necessary fatty acid precursors. researchgate.netresearchgate.net The lipase (B570770) enzyme selectively catalyzes the transesterification reaction, replacing the glycerol (B35011) backbone of the triglycerides with ethanol to form ethyl esters. researchgate.net Following the enzymatic reaction, the desired Ethyl (2E,4Z)-deca-2,4-dienoate is separated from the complex mixture of ethyl esters through fractional distillation, resulting in a product with high purity and the characteristic pear aroma. researchgate.net
Optimization of Enzyme-Mediated Synthesis for Yield and Selectivity
Optimizing the conditions for enzyme-mediated synthesis is crucial for maximizing the yield and selectivity of Ethyl (2E,4Z)-deca-2,4-dienoate. The choice of enzyme is a critical factor. While lipases from Mucor, Pseudomonas, and other Candida species are known for general ester synthesis, they have been found to be ineffective in producing ethyl decadienoate via transesterification of Stillingia oil. researchgate.net The immobilized lipase from Candida antarctica (often sold as Novozym 435) has shown significant success. researchgate.netnih.gov
Several reaction parameters must be optimized to enhance the enzymatic process. These include:
Enzyme Concentration: The yield of the desired ester generally increases with a higher concentration of the lipase, although an excessively high concentration can sometimes lead to a slight decrease in yield due to adsorption of the product onto the immobilized enzyme. nih.gov
Reaction Temperature: Temperature significantly affects enzyme activity. A higher temperature can increase the reaction rate, but it can also lead to the inactivation of the enzyme. An optimal temperature of 50°C has been identified in some lipase-catalyzed esterification reactions. nih.gov
Substrate Concentration: While not explicitly detailed for ethyl decadienoate synthesis, in similar lipase-catalyzed reactions, substrate inhibition was not observed at concentrations below 500 mmol/L. researchgate.net
Water Content: In some solvent-free systems for lipase-catalyzed reactions, the addition of water is not necessary. researchgate.net
The following table summarizes the screening of various lipases for their ability to produce Ethyl (2E,4Z)-deca-2,4-dienoate from Stillingia oil.
| Lipase Source | Activity (Formation of Ethyl Linolenate) | Production of Ethyl Decadienoate |
| Candida antarctica (immobilized) | Active | Yes |
| Mucor | Active | No |
| Pseudomonas | Active | No |
| Candida (other species) | Active | No |
This table is based on findings that widely used lipases from Mucor, Pseudomonas, and Candida were unable to produce ethyl decadienoate, while the immobilized lipase from Candida antarctica was successful. researchgate.netresearchgate.net
Further optimization involves downstream processing. After the biotransformation, fractional distillation is employed to isolate the Ethyl (2E,4Z)-deca-2,4-dienoate from the resulting mixture of ethyl esters, achieving a final yield of approximately 5% with high purity. researchgate.net
Advanced Analytical Characterization Methodologies
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for isolating ethyl deca-2,9-dienoate from reaction mixtures or natural sources and for assessing its purity. The choice of technique is dictated by the compound's volatility and polarity.
Gas Chromatography-Mass Spectrometry (GC-MS) with Retention Time Locking (RTL)
Given its expected volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of this compound. The method separates compounds based on their boiling points and interactions with a stationary phase within a capillary column.
The retention time (RT) of this compound would be influenced by the polarity of the GC column. On a non-polar column (e.g., HP-5MS), elution is primarily based on boiling point. For analogous C12 esters, such as ethyl 9-decenoate, retention indices have been established, providing a reference point for predicting the elution window. The use of Retention Time Locking (RTL) would enhance reproducibility by fixing the retention time of a specific compound, allowing for more reliable identification across different analyses and laboratories. The mass spectrometer detector provides fragmentation patterns that serve as a chemical fingerprint, confirming the molecular weight and structural fragments of the molecule.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Isomer Separation
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation of isomers and for analyzing less volatile compounds. For this compound, these methods are particularly crucial for separating its potential geometric isomers (cis/trans or E/Z) at the two double bond positions.
Reverse-phase HPLC, typically using a C18 column, is a standard approach for separating medium-polarity compounds like esters. The separation of isomers of a similar compound, ethyl 2,4-decadienoate, has been successfully achieved using a nonpolar reversed-phase column with silver ions in the mobile phase, which enhances the separation of cis-trans isomers. UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution, making it an even more powerful tool for resolving complex mixtures of isomers. The development of a UPLC method would be a significant step in establishing a robust analytical procedure for the quality control of this compound.
Advanced Spectroscopic Characterization for Structural Confirmation
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the stereochemistry of the double bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for structural elucidation in organic chemistry.
¹H NMR: The ¹H NMR spectrum of this compound would provide a wealth of information. Key signals would include those for the ethyl ester group (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm), olefinic protons of the two double bonds (in the 5-7 ppm region), and the aliphatic methylene (B1212753) protons. The coupling constants between the olefinic protons are diagnostic of the double bond geometry (typically ~15 Hz for trans and ~10 Hz for cis).
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each of the 12 carbon atoms in the molecule. The carbonyl carbon of the ester would appear significantly downfield (around 165-175 ppm), while the olefinic carbons would resonate in the 100-150 ppm range. The remaining aliphatic and ethyl group carbons would be found in the upfield region.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the deca-2,9-dienoate structure.
A study on the isomers of ethyl 2,4-decadienoate demonstrated the power of ¹H NMR in distinguishing between different geometric configurations by analyzing the chemical shifts and coupling constants of the vinyl protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (C=O) | - | ~166 |
| C2 (=CH) | ~5.8 (d) | ~121 |
| C3 (=CH) | ~7.0 (dt) | ~145 |
| C4-C8 (CH₂) | ~1.3-2.2 (m) | ~25-33 |
| C9 (=CH) | ~5.4 (m) | ~130 |
| C10 (=CH₂) | ~5.0 (m) | ~114 |
| O-CH₂ | ~4.1 (q) | ~60 |
| O-CH₂-CH₃ | ~1.2 (t) | ~14 |
Note: These are predicted values based on standard chemical shift ranges and data from similar structures. Actual experimental values may vary.
Infrared (IR) and High-Resolution Mass Spectrometry (HR-EI-MS)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
The ester carbonyl group (C=O) stretch, which is a strong band typically appearing around 1735-1750 cm⁻¹.
The carbon-carbon double bond (C=C) stretches, appearing around 1640-1680 cm⁻¹.
The C-O single bond stretches of the ester group, in the region of 1000-1300 cm⁻¹.
The =C-H bending vibrations, which can help to further characterize the stereochemistry of the double bonds.
High-Resolution Mass Spectrometry (HR-EI-MS) would be used to determine the exact mass of the parent ion, which allows for the calculation of the elemental formula with high accuracy. This provides definitive confirmation of the molecular formula (C₁₂H₂₀O₂ for this compound). The fragmentation pattern observed in the mass spectrum would also provide structural information consistent with the proposed arrangement of atoms.
Quantitative Analysis and Impurity Profiling
Quantitative analysis of this compound is essential for quality control and for its use in various applications. This is typically performed using either GC or HPLC, with the construction of a calibration curve from standards of known concentration. An internal standard is often used to improve the accuracy and precision of the quantification.
Impurity profiling is the identification and quantification of any impurities present in a sample of this compound. These impurities could include starting materials, by-products from synthesis, or degradation products. Both GC-MS and LC-MS are powerful tools for impurity profiling. The high resolving power of these techniques allows for the separation of minor components, and the mass spectrometer provides the data needed for their identification. For instance, potential impurities could include other isomers of the target compound, which would need to be resolved and identified to ensure the quality of the final product.
Biological and Ecological Roles of Ethyl 2e,4z Deca 2,4 Dienoate
Role as a Kairomone in Insect Chemical Ecology
Ethyl (2E,4Z)-deca-2,4-dienoate, a volatile compound naturally emitted by ripe pears, plays a significant role in the chemical ecology of various insects. oup.com It functions as a kairomone, a semiochemical that benefits the receiving species by indicating a potential host or food source. ebi.ac.ukebi.ac.uk This compound is a fatty acid ethyl ester, and its potent attractant properties have made it a subject of extensive research, particularly in the context of agricultural pest management. nih.govchemicalbook.com
Attractant Activity for Economically Significant Lepidopteran Pests (e.g., Cydia pomonella – Codling Moth)
Ethyl (2E,4Z)-deca-2,4-dienoate, widely known as pear ester, is a powerful kairomonal attractant for the codling moth, Cydia pomonella, a major pest of pome fruits like apples and pears worldwide. oup.comebi.ac.ukusda.gov This natural substance is released from mature, ripening fruit and serves as a key chemical cue for the moth. usda.gov
Crucially, the pear ester is attractive to both male and female codling moths, which possess specific receptors for it in their antennae. ebi.ac.ukusda.gov This attraction guides them to suitable locations for mating and oviposition, ensuring their larvae have a food source upon hatching. usda.gov The compound's effectiveness as a lure has been documented in numerous studies, highlighting its potential as a species-specific monitoring tool. oup.comresearchgate.net While it is a major component of ripe pear volatiles, it is also found as an odorant in ripe, picked apples. oup.com However, it is not typically detected in immature fruits or leaves, suggesting its primary role is in attracting moths to mature fruit. oup.com
| Pest Species | Common Name | Attractant Activity |
| Cydia pomonella | Codling Moth | Strong attractant for both males and females. oup.comebi.ac.ukusda.gov |
| Cydia fagiglandana | Chestnut Tortrix | Attractant in its host plant environment. oup.comresearchgate.net |
| Cydia splendana | Chestnut Tortrix | Attractant in its host plant environment. oup.comresearchgate.net |
| Pammene fasciana | Chestnut Tortrix | Attractant in its host plant environment. oup.comresearchgate.net |
| Hedya nubiferana | Green Budmoth | Attractant activity demonstrated. oup.comebi.ac.uk |
Electrophysiological Responses in Arthropods (e.g., Electroantennography - EAG)
The attraction of insects to ethyl (2E,4Z)-deca-2,4-dienoate is underpinned by specific physiological responses. Studies using electroantennography (EAG), a technique that measures the average output from an insect's antenna to a scent, have confirmed the sensitivity of several arthropod species to this compound. oup.comresearchgate.net
Research has demonstrated dose-dependent EAG responses in various tortricid moth species when exposed to pear ester. oup.comresearchgate.net This indicates that the strength of the antennal signal increases with the concentration of the chemical. EAG studies have been conducted on the codling moth (Cydia pomonella), chestnut tortricids (Cydia fagiglandana, Cydia splendana, Pammene fasciana), and the green budmoth (Hedya nubiferana) to investigate their sensitivities to the pear ester. oup.comebi.ac.ukresearchgate.net Interestingly, some research shows that sensory cells that respond to the main C. pomonella sex pheromone also detect the pear ester. oup.com
Behavioral Responses and Field Studies on Insect Pest Management
The kairomonal properties of ethyl (2E,4Z)-deca-2,4-dienoate have been harnessed for practical applications in integrated pest management (IPM) programs. usda.gov Field trials have consistently confirmed the compound's attractiveness to codling moths and other tortricid species. oup.comresearchgate.net
Lures containing pear ester are used in traps to monitor codling moth populations. oup.com Unlike sex pheromone traps that primarily capture males, pear ester-baited traps capture both males and females. oup.com This provides a more comprehensive understanding of the moth's flight patterns and population density, which can improve the timing of insecticide applications and assess the risk of fruit injury. oup.comoup.com
Furthermore, ethyl (2E,4Z)-deca-2,4-dienoate is used in mating disruption strategies. usda.govfmach.it When released in an orchard, high concentrations of the pear ester can confuse both male and female moths, disrupting their ability to locate mates and suitable host fruits for egg-laying. usda.govresearchgate.net Research has shown that combining pear ester with the codling moth sex pheromone (codlemone) can enhance the disruption of mating behavior. ebi.ac.uk It has also been investigated for its ability to disrupt the oviposition behavior of females, causing them to lay eggs further from the fruit, which could lead to higher larval mortality. researchgate.net
Summary of Field Applications:
| Application | Mechanism | Target Pest(s) |
|---|---|---|
| Monitoring | Attracts both male and female moths to traps. oup.comoup.com | Cydia pomonella, other tortricids. oup.comebi.ac.uk |
| Mating Disruption | Interferes with sexual communication and host location. usda.govfmach.it | Cydia pomonella. usda.gov |
| Oviposition Disruption | Affects egg-laying location, potentially increasing larval mortality. researchgate.net | Cydia pomonella. researchgate.net |
Interspecies Chemical Communication and Ecological Interactions
Ethyl (2E,4Z)-deca-2,4-dienoate is a prime example of a semiochemical that mediates interspecies chemical communication. ebi.ac.ukebi.ac.uk As a kairomone, its emission by a plant (the pear tree) benefits an insect (the codling moth) by signaling a resource. ebi.ac.ukebi.ac.uk This chemical dialogue is a fundamental aspect of the ecological interactions between plants and herbivores.
The influence of this compound extends beyond the plant-herbivore relationship. Research has shown that yeasts, which form mutualistic relationships with insects, also produce a range of volatile compounds, including pear ester. researchgate.netbiorxiv.orgasm.org The volatomes (the complete set of volatile compounds) of certain yeast species, such as Metschnikowia saccharicola, contain ethyl (2E,4Z)-deca-2,4-dienoate. biorxiv.orgasm.org This suggests a more complex ecological web where microorganisms, plants, and insects are linked by a shared chemical vocabulary. biorxiv.orgasm.org The production of insect-attracting volatiles by yeasts may play a role in facilitating the dispersal of the yeasts by insects. asm.org
Other Biological Activities (e.g., Plant Metabolite Functionality)
Beyond its role in chemical ecology, ethyl (2E,4Z)-deca-2,4-dienoate is recognized as a natural plant metabolite. ebi.ac.uknih.govebi.ac.uk It is a product of the metabolic processes within certain plants, particularly in the ripening of fruits like pears. oup.comchemicalbook.com As a fatty acid ethyl ester, it is derived from the formal condensation of (2E,4E)-deca-2,4-dienoic acid and ethanol (B145695). ebi.ac.uknih.govchemicalbook.com The compound is a key contributor to the characteristic aroma and flavor of Williams pears. chemicalbook.com Its function as a plant metabolite is intrinsically linked to its role as a semiochemical, as the volatile nature of the compound allows it to be released into the atmosphere to attract pollinators or, in this case, seed/fruit predators. usda.gov The compound is also found in the alga Euglena gracilis. chemicalbook.comvulcanchem.com
Theoretical and Computational Chemistry Studies
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are foundational computational techniques used to explore the three-dimensional shapes a molecule can adopt. By identifying low-energy conformations, researchers can infer the most probable structures and how these might influence the molecule's physical properties and biological activity.
For a flexible molecule like ethyl deca-2,9-dienoate, with its long carbon chain and multiple rotatable bonds, a thorough conformational search would be essential. This process would typically involve:
Systematic or stochastic searches to explore the potential energy surface.
Energy minimization of the generated conformers using molecular mechanics force fields (e.g., MMFF, AMBER, or CHARMM).
Clustering of the resulting conformers based on structural similarity (e.g., RMSD) to identify distinct conformational families.
Despite the utility of these methods, specific studies detailing the conformational landscape of this compound are not available in the current scientific literature. Such an analysis would be the first step in any computational investigation of this molecule.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, provide detailed insights into the electronic properties of a molecule. These calculations can be used to determine a wide range of molecular properties.
Key electronic properties that would be investigated for this compound include:
| Property | Description |
| HOMO/LUMO Energies | The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, which indicate the molecule's electron-donating and accepting abilities and are crucial for predicting reactivity. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, revealing regions susceptible to electrophilic or nucleophilic attack. |
| Atomic Charges | The distribution of electron density among the atoms in the molecule, which can influence intermolecular interactions. |
| Dipole Moment | A measure of the overall polarity of the molecule. |
Currently, there are no published research articles that present the results of quantum chemical calculations for the electronic structure and reactivity of this compound.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways.
For this compound, with its two double bonds and an ester functional group, several reactions could be of interest for mechanistic studies, including:
Addition reactions at the C=C double bonds.
Hydrolysis of the ester group.
Oxidation or reduction reactions.
A computational study of these reactions would involve locating the structures of reactants, products, intermediates, and transition states. However, no such computational studies on the reaction mechanisms involving this compound have been reported in the scientific literature.
In Silico Approaches for Structure-Activity Relationship (SAR) Prediction
In silico methods are frequently used to predict the biological activity of molecules and to develop Structure-Activity Relationships (SAR). These models use computed molecular descriptors to correlate a molecule's structure with its activity.
For a compound like this compound, which could have applications in flavor, fragrance, or as a semiochemical, SAR studies could predict its interaction with biological receptors. This would typically involve:
Descriptor Calculation: Computing a wide range of 1D, 2D, and 3D molecular descriptors.
Model Building: Using statistical methods or machine learning to build a predictive model based on a set of molecules with known activities.
Prediction: Using the model to predict the activity of this compound.
A search of the scientific literature indicates that no specific in silico SAR prediction studies have been published for this compound.
Environmental Dynamics and Biotransformation
Degradation Pathways in Environmental Compartments
There is a significant gap in the scientific literature regarding the specific degradation pathways of ethyl deca-2,9-dienoate in various environmental compartments such as soil, water, and air. However, based on the general behavior of aliphatic esters, some degradation routes can be anticipated.
Esters are known to undergo hydrolysis, which is the cleavage of the ester bond to form an alcohol and a carboxylic acid. d-nb.info This process can be abiotic, catalyzed by acid or base conditions in the environment, or biotic, mediated by microbial enzymes. d-nb.info For this compound, hydrolysis would yield ethanol (B145695) and deca-2,9-dienoic acid. The rate of hydrolysis is influenced by factors such as temperature, pH, and the presence of microorganisms. nih.gov
In the atmosphere, volatile organic compounds can be subject to phototransformation, primarily through reactions with hydroxyl radicals. The specific rate and products of such reactions for this compound have not been documented.
Microbial Transformations and Bioremediation Potential
The microbial transformation of this compound has not been specifically studied. However, microorganisms are known to produce a wide array of enzymes, such as esterases and lipases, that can hydrolyze ester bonds. researchgate.netresearchgate.net This is a common initial step in the biodegradation of ester-containing compounds. nih.gov Following hydrolysis, the resulting deca-2,9-dienoic acid and ethanol would likely be further metabolized by microorganisms.
Unsaturated long-chain fatty acids can be degraded by various bacteria through pathways such as β-oxidation. researchgate.netnih.gov The presence of double bonds in deca-2,9-dienoic acid would require additional enzymatic steps for isomerization or saturation before or during the β-oxidation cycle. The complete mineralization of such compounds to carbon dioxide and water under aerobic conditions by microbial consortia is expected. oup.com
Given the general biodegradability of esters and long-chain fatty acids, it is plausible that this compound has a potential for bioremediation in contaminated environments. However, without specific studies on its microbial degradation and the microorganisms involved, its actual bioremediation potential remains unconfirmed. nih.gov
Environmental Fate Modeling and Ecological Impact (excluding toxicity)
The ecological impact of this compound, excluding toxicity, is also not documented. The impact would be related to its persistence, potential for bioaccumulation, and the effects of its degradation products on environmental systems. While some long-chain aliphatic polymers are noted for their slow degradation and potential for persistence, the ester linkages in a compound like this compound would likely make it more susceptible to degradation. nih.govacs.org
Data on the Environmental Dynamics of this compound
| Parameter | Value | Source |
| Degradation Pathways | ||
| Hydrolysis Half-Life | Data not available | |
| Phototransformation Rate | Data not available | |
| Primary Degradation Products | Expected: Ethanol, Deca-2,9-dienoic acid | General chemical principles |
| Microbial Transformation | ||
| Biodegradability | Data not available | |
| Degrading Microorganisms | Data not available | |
| Bioremediation Potential | Undetermined | |
| Environmental Fate Modeling | ||
| Water Solubility | Data not available | chemsrc.com |
| Vapor Pressure | Data not available | chemsrc.com |
| Octanol-Water Partition Coefficient (Log Kow) | Data not available | chemsrc.com |
| Ecological Impact | Undetermined |
Future Research Directions and Emerging Areas
Development of Highly Efficient and Sustainable Stereoselective Synthetic Processes
The precise arrangement of atoms, or stereochemistry, in molecules like ethyl deca-2,9-dienoate is crucial for their biological function. Future research will undoubtedly focus on developing highly efficient and environmentally friendly methods to synthesize specific stereoisomers of this compound.
Currently, several powerful synthetic strategies are employed for creating stereochemically pure conjugated dienoic and trienoic esters, which are structurally related to this compound. pnas.org These methods, including Palladium-catalyzed cross-coupling reactions like Negishi and Suzuki couplings, offer high stereoselectivity, often exceeding 98%. pnas.orgpnas.org For instance, all four stereoisomers of ethyl undeca-2,4-dienoate have been successfully prepared with high isomeric purity using Negishi coupling. pnas.org Similarly, advancements in Suzuki coupling, particularly the use of fluoride (B91410) promoters like CsF or ⁿBu₄NF, have enabled the synthesis of all stereoisomers of related dienoic esters with high selectivity. pnas.org
Other notable methods include the Horner-Wadsworth-Emmons (HWE) and Still-Gennari (SG) olefinations, although their stereoselectivity can be variable. pnas.org The Bestmann ylide offers a three-component coupling reaction to form α,β,γ,δ-unsaturated esters, providing an efficient route to complex unsaturated structures. beilstein-journals.org Additionally, the rearrangement of β-allenic esters on alumina (B75360) catalysts has been shown to produce (2E,4Z)-dienoic esters with high stereoselectivity. researchgate.net
Future efforts will likely focus on adapting and refining these methods for the specific synthesis of this compound isomers. The development of novel catalytic systems, including those based on chiral phenol-NHC ligands for copper-catalyzed reactions, could offer new pathways to enantiomerically enriched products. beilstein-journals.org The ultimate goal is to establish scalable, cost-effective, and sustainable processes that minimize waste and maximize the yield of the desired stereoisomer.
Table 1: Comparison of Stereoselective Synthetic Methods for Dienoic Esters
| Method | Key Features | Stereoselectivity | Applicability to this compound |
| Negishi Coupling | Pd-catalyzed alkenylation | ≥98% for all four isomers of ethyl undeca-2,4-dienoate pnas.org | Highly promising for all stereoisomers. |
| Suzuki Coupling | Pd-catalyzed alkenylation with boronic acids | ≤95% with traditional bases, ≥98% with fluoride promoters pnas.org | Promising, especially with optimized conditions. |
| Horner-Wadsworth-Emmons (HWE) | Carbonyl olefination | Often ≤95%, typically 80-90% pnas.org | May require significant optimization for high selectivity. |
| Still-Gennari (SG) Olefination | Carbonyl olefination | Highly selective for (2Z,4E)-dienoic esters pnas.org | Potentially useful for specific isomers. |
| Bestmann Ylide Coupling | Three-component reaction | Produces E,Z-dienoates beilstein-journals.org | Offers an efficient route to certain stereoisomers. |
| Alumina-catalyzed Rearrangement | Rearrangement of β-allenic esters | 91-100% for (2E,4Z)-dienoates researchgate.net | Applicable for specific isomeric synthesis. |
Deeper Elucidation of Complex Biosynthetic Pathways in Diverse Organisms
The natural production of fatty acid esters like this compound in organisms involves intricate biosynthetic pathways. While the specific pathway for this compound is not yet fully detailed, research on insect pheromones and other related esters provides a solid foundation for future investigations.
In many insects, the biosynthesis of pheromones, which are often unsaturated esters, begins with standard fatty acid synthesis. wikipedia.orgnih.gov The carbon chains are then modified by a series of species-specific enzymes, including desaturases, chain-shortening enzymes, and reductases, to produce the final pheromone components with high stereochemical purity. nih.govresearchgate.net For example, many lepidopteran pheromones are derived from fatty acids through a combination of desaturation and chain-shortening reactions, followed by modification of the carbonyl group to form alcohols, aldehydes, or esters. nih.govfrontiersin.org
Hormonal regulation plays a key role in controlling pheromone production. nih.gov For instance, the pheromone biosynthesis activating neuropeptide (PBAN) is known to regulate sex pheromone biosynthesis in many moth species. wikipedia.orgnih.gov In some beetles, juvenile hormone III (JH III) induces pheromone production. nih.gov
Future research on this compound will likely involve identifying the specific enzymes and regulatory mechanisms responsible for its biosynthesis in various organisms. This could be achieved through a combination of transcriptomics, proteomics, and metabolomics to identify candidate genes and enzymes. Functional characterization of these enzymes, potentially through expression in engineered yeast systems, will be crucial to confirm their roles in the pathway. frontiersin.orgnih.gov Understanding these pathways could pave the way for the biotechnological production of this and other valuable fatty acid esters.
Advanced Understanding of Chemoecological Interactions and Semio-chemical Mechanisms
This compound and structurally similar compounds often act as semiochemicals, mediating interactions between organisms. A deeper understanding of these chemoecological roles is a significant area for future research.
A well-studied analogue, ethyl (2E,4Z)-deca-2,4-dienoate, also known as the pear ester, is a potent kairomone for the codling moth, Cydia pomonella. oup.comusda.gov This compound, emitted by ripe pears, attracts both male and female moths, guiding them to suitable sites for mating and egg-laying. oup.comusda.gov The antennae of these moths have specific receptors that detect the pear ester. usda.gov Research has shown that the response to this kairomone can be synergized by other host plant volatiles. ebi.ac.uk
Field studies have confirmed the attractiveness of pear ester to codling moths and other tortricid species, such as the chestnut tortricids Cydia fagiglandana and Cydia splendana. oup.comresearchgate.net This highlights the potential for using these compounds in pest management strategies.
Future research on this compound will likely focus on:
Identifying the species that produce and respond to this specific compound.
Characterizing its role as a pheromone (intraspecific communication) or a kairomone (interspecific communication).
Investigating the sensory mechanisms involved in its detection, including the identification of specific olfactory receptors.
Exploring its potential use in integrated pest management, either as a lure for trapping or as a mating disruptant. usda.gov
Exploration of Novel Biological Roles and Biotechnological Applications (non-clinical)
Beyond its potential role as a semiochemical, this compound and other unsaturated fatty acid esters have a range of potential non-clinical biological roles and biotechnological applications that warrant further exploration.
Fatty acid esters are widely used in the food, cosmetic, and pharmaceutical industries. researchgate.netjmb.or.kr They can function as flavoring agents, fragrances, emollients, emulsifiers, and surfactants. researchgate.netnih.govnih.gov For example, ethyl (2E,4Z)-deca-2,4-dienoate is a well-known flavoring agent with a characteristic pear-like aroma. chemicalbook.comwikipedia.org
The biotechnological production of these esters is an area of active research. Lipases, enzymes that catalyze the formation of esters, are often used for this purpose due to their high regioselectivity and ability to function under mild conditions. nih.gov The yeast Candida antarctica produces a lipase (B570770) that is effective in transesterifying oils to produce ethyl esters. chimia.chresearchgate.net Engineered yeast strains are also being developed to produce specific fatty acid-derived compounds, including pheromones. frontiersin.orgnih.gov
Future research into the biotechnological applications of this compound could include:
Investigating its sensory properties to determine its potential as a novel flavor or fragrance compound.
Exploring its surfactant and emulsifying properties for applications in cosmetics and other industries.
Developing efficient biocatalytic methods for its production using immobilized lipases or engineered microorganisms. jmb.or.krresearchgate.net
Assessing its potential as a biofuel candidate , as long-chain fatty acid derivatives can have high combustion enthalpy. nih.gov
Investigating its role as a precursor for the synthesis of biopolymers. nih.gov
Table 2: Potential Non-Clinical Applications of this compound
| Application Area | Potential Function | Rationale based on related compounds |
| Food Industry | Flavoring Agent nih.govchemicalbook.com | Many fatty acid esters have desirable fruit-like aromas. jmb.or.krwikipedia.org |
| Cosmetics | Fragrance, Emollient, Emulsifier researchgate.net | Fatty acid esters are common components in cosmetic formulations. researchgate.net |
| Biotechnology | Biocatalyst Substrate | Lipases can be used for the synthesis of various valuable esters. nih.govchimia.ch |
| Bioenergy | Biofuel Component | Long-chain fatty acid derivatives are potential biofuel candidates. nih.gov |
| Biomaterials | Polymer Precursor | Fatty acid derivatives can serve as building blocks for biopolymers. nih.gov |
Q & A
Q. What are the optimized synthetic routes for Ethyl deca-2,9-dienoate, and how do reaction conditions influence yield and purity?
this compound can be synthesized via oxidation of precursor dienals followed by esterification. For example, (2E,4E)-deca-2,4-dienal can be oxidized using Ag(NO₃) in NaOH, acidified, and extracted with ethyl acetate. Subsequent treatment with oxalyl chloride forms the acid chloride, which reacts with ethanol to yield the ester. Purification via flash chromatography (20–90% ethyl acetate/hexane) achieves >95% purity. Reaction time, temperature, and solvent polarity critically affect yield; extended refluxing reduces side products but may degrade heat-sensitive intermediates .
Q. Which analytical techniques are most reliable for characterizing this compound in complex matrices (e.g., plant extracts)?
High-resolution NMR (¹H/¹³C) and GC-MS are standard for structural confirmation. For quantification in biological samples, HPLC with UV detection (λ = 210–220 nm) or tandem MS provides sensitivity down to 0.1 mg/L. In fruit matrices (e.g., pears), headspace solid-phase microextraction (HS-SPME) coupled with GC-MS effectively isolates volatile esters like this compound while minimizing co-elution with terpenes .
Q. What bioassay protocols are used to evaluate the antimicrobial activity of this compound?
Broth microdilution assays (CLSI guidelines) determine MIC (minimum inhibitory concentration) against pathogens like Streptococcus iniae. For time-kill studies, IC₅₀ values (e.g., 17 mg/L at 24h) are measured via spectrophotometric growth curves. Controls must include solvent-only (e.g., DMSO) and reference antibiotics to validate specificity .
Advanced Research Questions
Q. How can conflicting data on this compound’s pheromonal efficacy in insects be resolved?
Discrepancies in attractant studies (e.g., Cydia pomonella responses) may arise from stereochemical variability or synergism with other volatiles (e.g., DMNT). Dose-response assays using enantiomerically pure samples and factorial design experiments (varying blend ratios) can isolate bioactive components. Field trials should standardize environmental variables (temperature, humidity) to reduce noise .
Q. What mechanistic insights explain this compound’s dual role as an antimicrobial and plant-insect signaling molecule?
Molecular docking studies suggest the dienoate moiety binds to bacterial enoyl-ACP reductase (FabI), inhibiting fatty acid synthesis. Concurrently, its structural mimicry of plant stress volatiles (e.g., jasmonate derivatives) may trigger insect olfactory receptors. Transcriptomic analysis of exposed bacteria and electroantennography (EAG) on insects can validate these pathways .
Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data with non-linear trends?
Non-linear regression models (e.g., log-logistic for IC₅₀) or Bayesian hierarchical models account for heteroscedasticity in dose-response curves. For multi-factorial experiments (e.g., synergy studies), ANOVA with Tukey’s HSD post-hoc test identifies significant interactions. Power analysis pre-study ensures adequate sample sizes to detect ≥20% effect sizes .
Q. How does stereochemistry impact this compound’s thermodynamic properties and reactivity?
Cis/trans isomerism at the 2,9-diene positions alters dipole moments, affecting solubility (logP) and Henry’s Law constants. Computational chemistry (DFT calculations) predicts thermodynamic stability, while differential scanning calorimetry (DSC) measures phase transitions. (2E,9E)-isomers show 15% higher vapor pressure than (2Z,9E), influencing volatility in pheromonal applications .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
